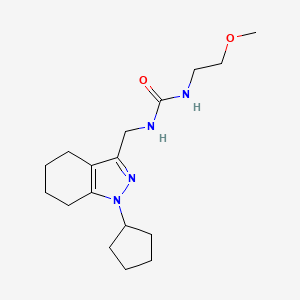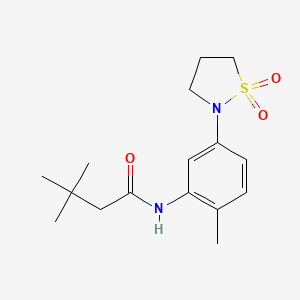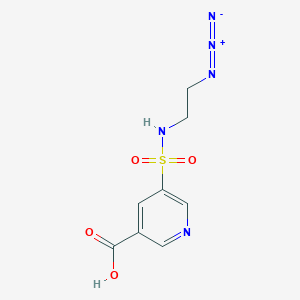
1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C17H28N4O2 and its molecular weight is 320.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis of Cyclic Dipeptidyl Ureas : A study by Sañudo et al. (2006) describes the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides through Ugi reactions, followed by treatment with sodium ethoxide. These compounds represent a new class of pseudopeptidic [1,2,4]triazines, indicating the utility of urea derivatives in synthesizing complex heterocyclic structures (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Biginelli-type Synthesis : Kolosov et al. (2015) investigated the ternary condensation involving N-methoxyurea, showcasing the formation of novel 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones. This study underscores the versatility of urea derivatives in facilitating the synthesis of functionalized heterocycles under specific conditions (Kolosov, Kulyk, Al-Ogaili, & Orlov, 2015).
Deuterium-Labeled Urea Derivatives : Liang et al. (2020) focused on the synthesis of deuterium-labeled AR-A014418, a urea derivative with potential applications in cancer, pain, and neurodegenerative disorders research. This work highlights the role of urea derivatives in creating internal standards for pharmacokinetic studies (Liang, Wang, Yan, & Wang, 2020).
Flexible Urea-Based Inhibitors : Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas to explore antiacetylcholinesterase activity. Their research demonstrates the potential of flexible urea derivatives in medicinal chemistry for optimizing interactions with biological targets (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Applications in Catalysis and Material Science
- Oxidative Cyclization-Alkoxycarbonylation : Bacchi et al. (2005) explored the catalytic reactions of 4-yn-1-ones under oxidative carbonylation conditions to yield various heterocyclic derivatives. This study illustrates the catalytic applications of urea derivatives in synthesizing diverse heterocycles, offering insights into their potential in material science (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
properties
IUPAC Name |
1-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-23-11-10-18-17(22)19-12-15-14-8-4-5-9-16(14)21(20-15)13-6-2-3-7-13/h13H,2-12H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUPZWFUPJASME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=NN(C2=C1CCCC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenyl-1'-(2-hydroxyethyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2603873.png)


![1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one](/img/structure/B2603877.png)



![2-[[5-Butylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2603886.png)

![2-[(E)-[(5-methylfuran-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2603888.png)


![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B2603893.png)
![1-[4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B2603894.png)